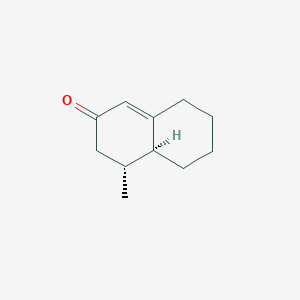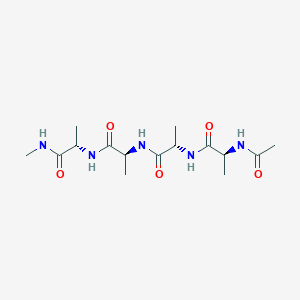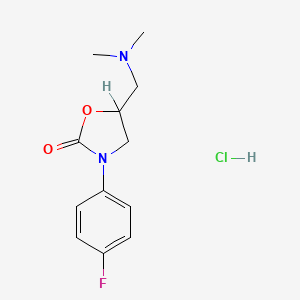
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is a synthetic compound with a complex structure It is characterized by the presence of a dimethylamino group, a fluorophenyl group, and an oxazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride typically involves multiple steps. One common method includes the reaction of p-fluorophenyl isocyanate with dimethylamine to form an intermediate, which is then cyclized to produce the oxazolidinone ring. The final step involves the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazolidinone ring into other functional groups.
Substitution: The dimethylamino and fluorophenyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, while the fluorophenyl group may enhance binding affinity. The oxazolidinone ring is crucial for the compound’s stability and activity.
Comparison with Similar Compounds
Similar Compounds
4-Fluorophenylhydrazine: Shares the fluorophenyl group but differs in other structural aspects.
Piperazine derivatives: Contain similar nitrogen heterocycles but have different functional groups.
Uniqueness
5-((Dimethylamino)methyl)-3-(p-fluorophenyl)-2-oxazolidinone monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
CAS No. |
27125-15-1 |
|---|---|
Molecular Formula |
C12H16ClFN2O2 |
Molecular Weight |
274.72 g/mol |
IUPAC Name |
5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-1,3-oxazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C12H15FN2O2.ClH/c1-14(2)7-11-8-15(12(16)17-11)10-5-3-9(13)4-6-10;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
BXCSPLNSNVRKBE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CN(C(=O)O1)C2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



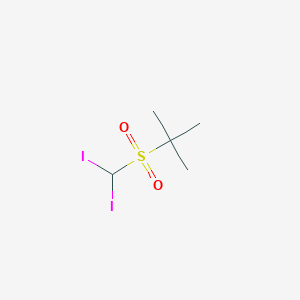
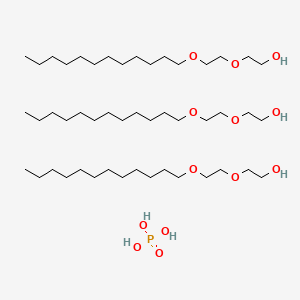

![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)
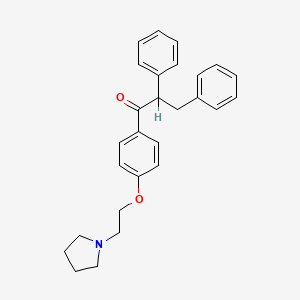

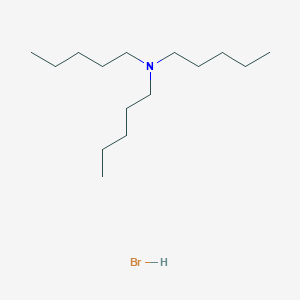
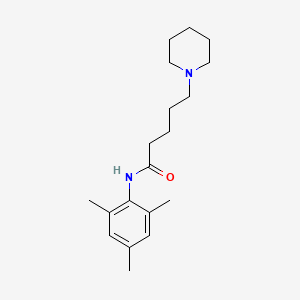
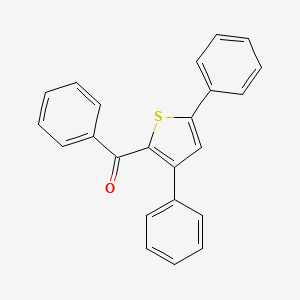
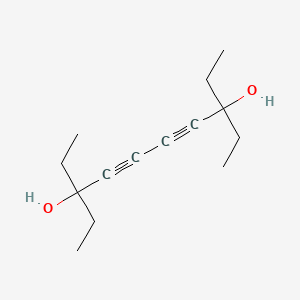
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
